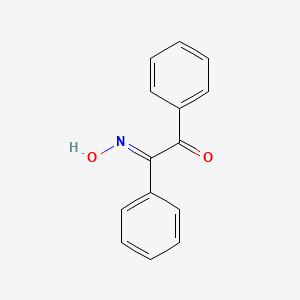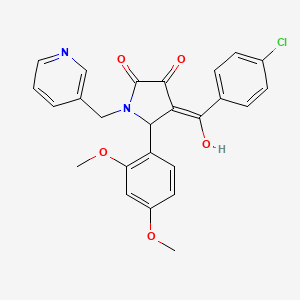![molecular formula C16H19N3O4S B5495791 N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5495791.png)
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, also known as ETP-101, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids in the body. Inhibition of FAAH leads to increased levels of endocannabinoids, which have been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
作用机制
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to increase levels of anandamide and 2-AG in the body, leading to activation of cannabinoid receptors. Activation of these receptors has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. In addition, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have no effect on the levels of other neurotransmitters such as dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One advantage of using N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in lab experiments is its selectivity for FAAH, which allows for specific inhibition of endocannabinoid degradation without affecting other neurotransmitters. However, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has a relatively short half-life in vivo, which can make it difficult to achieve sustained inhibition of FAAH. In addition, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. One area of interest is the potential therapeutic applications of N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in human disease models, particularly in the treatment of pain and inflammation. Another area of interest is the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the role of endocannabinoids in the body and their potential as therapeutic targets.
合成方法
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide was first synthesized by researchers at the University of Connecticut in 2008. The synthesis method involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-pyridinemethanamine, followed by reduction of the nitro group with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-bromoacetyl chloride to yield N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide.
科学研究应用
N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have analgesic effects in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. It has also been shown to have anti-inflammatory effects in models of acute and chronic inflammation, including arthritis and colitis. In addition, N-(2-ethoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety.
属性
IUPAC Name |
N-[2-ethoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16-7-6-14(9-15(16)19-12(2)20)24(21,22)18-11-13-5-4-8-17-10-13/h4-10,18H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBGCLXGXJTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-ethoxy-5-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-dimethyl-6-[(1,3-thiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5495710.png)
![4-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5495712.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-3-fluorobenzamide](/img/structure/B5495714.png)
![4-benzyl-3-ethyl-1-[3-(2-hydroxyethoxy)benzyl]-1,4-diazepan-5-one](/img/structure/B5495716.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5495725.png)
![7-acetyl-6-(4-propoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5495727.png)

![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5495734.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[(2-morpholin-4-ylethyl)amino]nicotinamide](/img/structure/B5495739.png)

![N-cyclopropyl-1'-[4-(methylamino)pyrimidin-2-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5495755.png)
![3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B5495765.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5495770.png)
